molecular formula C8H16ClN B6240957 2-methyl-6-azaspiro[3.4]octane hydrochloride CAS No. 2768326-98-1

2-methyl-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B6240957
CAS No.: 2768326-98-1
M. Wt: 161.7
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Description

2-methyl-6-azaspiro[3.4]octane hydrochloride is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spiro linkage, which involves a nitrogen atom incorporated into a bicyclic framework. This structural motif is often associated with interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing four-membered ring. This can be accomplished using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of catalysts and reagents that facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic methods that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize the need for extensive chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

2-methyl-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-6-azaspiro[3.4]octane hydrochloride include other spirocyclic amines such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 2-position. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development .

Properties

CAS No.

2768326-98-1

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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